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Compound Name:
3,4-diethyl-1H-pyrrole-2-

carbaldehyde

Cat. No.: B169316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

carbaporphyrins, a class of porphyrinoids where a carbon atom replaces one of the pyrrolic

nitrogen atoms in the macrocyclic core. This structural modification imparts unique chemical

and physical properties, making them promising candidates for applications in drug

development, catalysis, and materials science. The protocols outlined below focus on synthetic

routes that utilize pyrrole aldehydes as key building blocks.

Introduction to Carbaporphyrin Synthesis
The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with

appropriate aldehyde-containing fragments. One robust and versatile strategy is the

"carbatripyrrin methodology." This approach involves the initial synthesis of a carbatripyrrin

intermediate, which is then condensed with a pyrrole dialdehyde or a related dicarbaldehyde to

form the final carbaporphyrin macrocycle. This method offers good yields and avoids the need

for a separate oxidation step, which is often required in other porphyrin syntheses.[1][2][3]

Another significant strategy is the MacDonald-type "3+1" condensation, a well-established

method in porphyrin chemistry that can be adapted for carbaporphyrin synthesis.[4][5] This
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protocol typically involves the acid-catalyzed reaction of a tripyrrane with a pyrrole

dicarbaldehyde.

This document will provide detailed protocols for the synthesis of alkyl-substituted

carbaporphyrins via the carbatripyrrin methodology, including the preparation of the necessary

precursors.

I. Synthesis of Alkyl-Substituted Carbatripyrrins
The synthesis of alkyl-substituted carbatripyrrins is a key step in producing soluble and

functionalized carbaporphyrins. The following protocols are based on the successful synthesis

of carbatripyrrins with methyl and ethyl substituents.[2][6][7]

Protocol 1: Synthesis of 1-(3,4-Dimethyl-2-
pyrrolylmethyl)indene (A Dihydrofulvene Intermediate)
This protocol describes the synthesis of a dihydrofulvene intermediate, which is a precursor to

the carbatripyrrin.

Materials:

3,4-Dimethylpyrrole-2-carboxaldehyde

Indene

Tetrahydrofuran (THF), anhydrous

Lithium aluminum hydride (LiAlH₄)

Sodium sulfate, anhydrous

Silica gel for column chromatography

Dichloromethane

Hexanes

Procedure:
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Fulvene Synthesis: A solution of 3,4-dimethylpyrrole-2-carboxaldehyde and indene in a

suitable solvent is reacted in the presence of a base to form the corresponding fulvene.

Reduction to Dihydrofulvene: The synthesized fulvene (e.g., 1.004 g, 4.54 mmol) is dissolved

in anhydrous THF (50 mL).[2]

LiAlH₄ (0.23 g) is added cautiously in small portions to the stirred solution to control foaming.

[2]

The reaction mixture is stirred under reflux for 16 hours.[2]

After cooling, water (40 mL) is added dropwise to quench the excess LiAlH₄.[2]

The organic product is extracted with ether (3 x 50 mL) and the combined organic layers are

dried over anhydrous sodium sulfate.[2]

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is purified by column chromatography on silica gel, eluting with a mixture

of 25% dichloromethane in hexanes. The product is collected as a yellow band.[2]

Protocol 2: Synthesis of Alkyl-Substituted
Carbatripyrrins
This protocol details the condensation of the dihydrofulvene intermediate with a pyrrole

aldehyde to yield the carbatripyrrin.

Materials:

1-(3,4-Dialkyl-2-pyrrolylmethyl)indene (from Protocol 1)

3,4-Dialkylpyrrole-2-carboxaldehyde

Ethanol

Potassium hydroxide

Procedure:
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The dihydrofulvene intermediate and the corresponding 3,4-dialkylpyrrole-2-carboxaldehyde

are dissolved in ethanol.

A solution of potassium hydroxide in ethanol is added, and the reaction mixture is stirred at

room temperature.

The reaction is carried out under concentrated conditions to facilitate the precipitation of the

carbatripyrrin product.[2][6]

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

II. Synthesis of Carbaporphyrins from
Carbatripyrrins
The final step in this synthetic route is the condensation of the carbatripyrrin with a pyrrole

dialdehyde to form the carbaporphyrin.

Protocol 3: Synthesis of Hexaethylcarbaporphyrin
This protocol describes the synthesis of a hexa-alkyl-substituted carbaporphyrin.

Materials:

Tetraethylcarbatripyrrin

3,4-Diethylpyrrole-2,5-dicarbaldehyde

Dichloromethane (CH₂Cl₂)

Trifluoroacetic acid (TFA)

Water

Aqueous sodium bicarbonate solution

Silica gel for column chromatography

Chloroform
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Methanol

Procedure:

The tetraethylcarbatripyrrin and 3,4-diethylpyrrole-2,5-dicarbaldehyde are dissolved in

dichloromethane.

Trifluoroacetic acid is added dropwise to the stirred solution. The reaction is allowed to

proceed at room temperature for 30 minutes.[6]

The reaction mixture is diluted with dichloromethane and washed sequentially with water and

aqueous sodium bicarbonate solution.[6]

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under

reduced pressure.

The crude product is purified by column chromatography on silica gel using dichloromethane

as the eluent.

The final product is recrystallized from a chloroform-methanol mixture to yield the

carbaporphyrin as a dark purple solid.[6]

A similar procedure can be followed for the synthesis of oxacarbaporphyrins by substituting the

pyrrole dialdehyde with 2,5-furandicarboxaldehyde.[2][6]

Quantitative Data Summary
The following tables summarize the yields and key spectroscopic data for representative alkyl-

substituted carbatripyrrins and carbaporphyrins.

Table 1: Synthesis of Alkyl-Substituted Carbatripyrrins
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Compound Starting Pyrrole Aldehyde Yield (%)

Tetramethylcarbatripyrrin
3,4-Dimethylpyrrole-2-

carboxaldehyde
up to 83

Tetraethylcarbatripyrrin
3,4-Diethylpyrrole-2-

carboxaldehyde
-

Yields are reported for the precipitation-driven reaction under concentrated conditions.[2][6]

Table 2: Synthesis of Carbaporphyrins and Oxacarbaporphyrins

Product
Carbatripyrrin
Precursor

Dialdehyde Yield (%)

Tetramethyldiethylcarb

aporphyrin

Tetramethylcarbatripyr

rin

3,4-Diethylpyrrole-2,5-

dicarbaldehyde
65

Hexaethylcarbaporphy

rin

Tetraethylcarbatripyrri

n

3,4-Diethylpyrrole-2,5-

dicarbaldehyde
35-65

Tetramethyldiethyloxa

carbaporphyrin

Tetramethylcarbatripyr

rin

2,5-

Furandicarboxaldehyd

e

53

Hexaethyloxacarbapor

phyrin

Tetraethylcarbatripyrri

n

2,5-

Furandicarboxaldehyd

e

29-53

Yields are reported after chromatographic purification and recrystallization.[6]

Table 3: Spectroscopic Data for Hexaethylcarbaporphyrin
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Technique Data

UV-Vis (CH₂Cl₂)
λmax (log ε): 423 (5.24), 508 (4.29), 544 (4.21),

602 (3.75), 662 (3.30) nm

¹H NMR (CDCl₃)

meso-H: δ 10.10, 10.00, 9.81, 9.71 ppm

(singlets); internal-CH: δ -6.84 ppm (singlet);

pyrrolic-H: δ 9.25, 9.16 ppm (doublets, J = 4.4

Hz)

¹³C NMR (CDCl₃)
meso-C: δ 95.6, 98.8 ppm; internal-C: δ 109.5

ppm

Spectroscopic data confirms the aromatic character of the carbaporphyrin macrocycle.[2][6]

Visualizing the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of carbaporphyrins using the

carbatripyrrin methodology.

3,4-Dialkyl-pyrrole-
2-carboxaldehyde

1-(3,4-Dialkyl-2-pyrrolylmethyl)indene

1. Base
2. LiAlH₄

Indene

Alkyl-Substituted
Carbatripyrrin

Pyrrole Aldehyde,
KOH, Ethanol

Click to download full resolution via product page

Caption: Synthesis of an alkyl-substituted carbatripyrrin intermediate.
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Caption: Final condensation step to form the carbaporphyrin.

Conclusion
The synthetic protocols detailed in these application notes provide a reliable and efficient

pathway for the synthesis of alkyl-substituted carbaporphyrins from readily available pyrrole

aldehydes. The carbatripyrrin methodology, in particular, offers a high-yielding route to these

novel porphyrinoids. The provided quantitative data and spectroscopic information will be

valuable for researchers in the fields of medicinal chemistry, materials science, and catalysis

who are interested in exploring the unique properties of carbaporphyrins. The modularity of this

synthetic approach also allows for the introduction of various substituents, paving the way for

the creation of a diverse library of carbaporphyrin derivatives with tailored functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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